N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

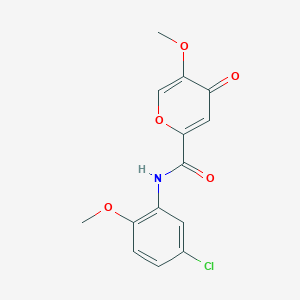

N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small-molecule compound characterized by a pyran-2-carboxamide core substituted with methoxy and chloro groups. Its structure combines a 4-oxo-4H-pyran ring linked to a 5-chloro-2-methoxyphenyl moiety via a carboxamide bridge.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5/c1-19-11-4-3-8(15)5-9(11)16-14(18)12-6-10(17)13(20-2)7-21-12/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUMABRFZMQRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C18H17ClN4O

- Molecular Weight : 356.80 g/mol

The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been optimized for yield and purity, including the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various derivatives of this class, including this compound, have been reported to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.50 |

| Staphylococcus epidermidis | 0.25 | 0.55 |

2. Cytotoxicity and Anticancer Activity

The compound has shown promising anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values indicating effective cell proliferation inhibition, particularly in breast and colon cancer cells .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase. By binding to the active site of these enzymes, the compound prevents the formation of pro-inflammatory leukotrienes, thereby reducing inflammation .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various derivatives of pyran-based compounds, this compound was evaluated for its synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. The results indicated a significant reduction in MIC values when used in combination therapy, showcasing its potential as an adjuvant treatment .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects against human tumor cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells at similar concentrations . This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several kinase inhibitors and receptor modulators documented in the G Protein-Coupled Receptors and Ion Channels Guide (5th edition, 2011) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Known Targets/Applications |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide | Pyran-2-carboxamide | 5-chloro-2-methoxyphenyl, 5-methoxy | Hypothesized kinase inhibitor (structural analogy) |

| PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) | Quinoline-urea | 5-chloro-2-methoxyphenyl, 2-methylquinoline | Insulin-like growth factor 1 receptor (IGF-1R) inhibitor |

| Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride) | Quinazoline-amine | 3-chlorophenyl, 6,7-dimethoxy | Epidermal growth factor receptor (EGFR) inhibitor |

| Gefitinib (ZD1839) | Quinazoline-amine | 3-chloro-4-fluorophenyl, 7-methoxy | EGFR tyrosine kinase inhibitor (approved for NSCLC) |

| Erlotinib (OSI774) | Quinazoline-amine | 3-ethynylphenyl, bis(2-methoxyethoxy) | EGFR inhibitor (approved for pancreatic and lung cancer) |

Key Observations:

Unlike PQ401 (a urea-linked quinoline) or tyrphostins (quinazoline-based), the target compound employs a pyran-carboxamide scaffold, which may confer distinct pharmacokinetic properties (e.g., solubility, metabolic stability).

Functional Implications: PQ401: Targets IGF-1R, a receptor implicated in cancer cell proliferation. Tyrphostin AG1478 and Gefitinib: Both inhibit EGFR but differ in substituents. The 3-chlorophenyl group in AG1478 and the 3-chloro-4-fluorophenyl group in gefitinib highlight the importance of halogen placement for EGFR affinity. The target compound’s 5-chloro-2-methoxyphenyl group may optimize spatial compatibility with alternative kinase pockets.

Methoxy Group Positioning: The 5-methoxy group on the pyran ring in the target compound contrasts with the 6,7-dimethoxy configuration in tyrphostin AG1476. This difference could reduce off-target effects by avoiding interactions with methoxy-sensitive residues in non-target kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.